
6-(2-Cyanoethoxy)hexyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Cyanoethoxy)hexyl chloroacetate is an organic compound with the molecular formula C11H18ClNO3 It contains a chloroacetate group, a cyano group, and an ethoxy group attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyanoethoxy)hexyl chloroacetate typically involves the reaction of 6-(2-cyanoethoxy)hexanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
6-(2-Cyanoethoxy)hexanol+Chloroacetyl chloride→6-(2-Cyanoethoxy)hexyl chloroacetate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyanoethoxy)hexyl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives such as amides or thioesters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Amines.
Scientific Research Applications
6-(2-Cyanoethoxy)hexyl chloroacetate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Cyanoethoxy)hexyl chloroacetate depends on its chemical reactivity. For example, in nucleophilic substitution reactions, the chloroacetate group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The cyano group can participate in various reactions, including reduction to form amines, which can further react to form other functional groups.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Contains an ethyl group instead of a hexyl chain.
Methyl cyanoacetate: Contains a methyl group instead of a hexyl chain.
Hexyl cyanoacetate: Lacks the chloroacetate group.
Uniqueness
6-(2-Cyanoethoxy)hexyl chloroacetate is unique due to the presence of both a cyano group and a chloroacetate group attached to a hexyl chain
Properties
CAS No. |
62585-45-9 |
|---|---|
Molecular Formula |
C11H18ClNO3 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
6-(2-cyanoethoxy)hexyl 2-chloroacetate |
InChI |
InChI=1S/C11H18ClNO3/c12-10-11(14)16-9-4-2-1-3-7-15-8-5-6-13/h1-5,7-10H2 |
InChI Key |
BNTVFGAKYWPEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOC(=O)CCl)CCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]-](/img/structure/B14520804.png)
![(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14520811.png)
![4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14520814.png)
![Naphtho[1,2-b]thiophene, 2,3-dimethyl-](/img/structure/B14520816.png)
![1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14520818.png)
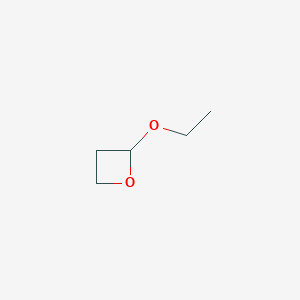
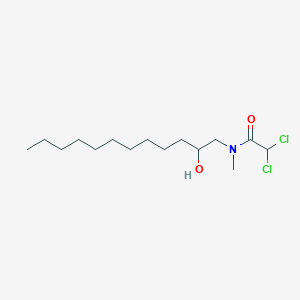
![Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-](/img/structure/B14520829.png)
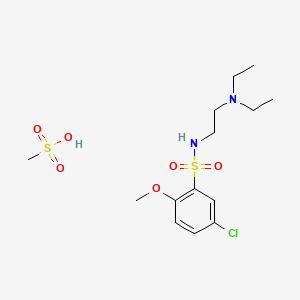
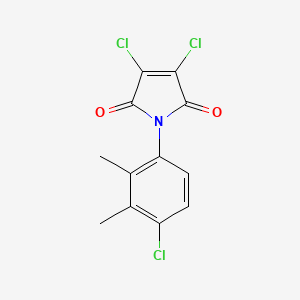
![Diethyl [(1-phenylcyclopentyl)methyl]propanedioate](/img/structure/B14520862.png)
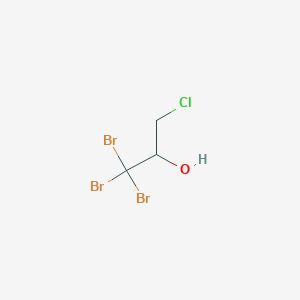

![5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14520869.png)
